
Methyl cedryl ether
Overview
Description
Methyl Cedryl Ether (MCE), also known as Cedramber® or Cedryl Methyl Ether, is a synthetic fragrance compound with the molecular formula C₁₆H₂₈O and molecular weight 236.39 g/mol . It is characterized by a woody, ambery aroma and is widely used in perfumery, cosmetics, and aromatherapy for its fixative and diffusive properties . Key physical properties include a boiling point of 259°C, density of 0.976 g/cm³, and refractive index of 1.496 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cedryl methyl ether is typically synthesized from cedarwood oil. The process involves several steps:
Isolation of Cedrol: Cedarwood oil is first processed to isolate cedrol, a key intermediate.
Formation of Cedrol Sodium: Cedrol is then reacted with sodium metal to form cedrol sodium.
Methylation: The cedrol sodium is subsequently methylated using dimethyl sulfate to produce cedryl methyl ether.
Industrial Production Methods
Industrial production of cedryl methyl ether follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cedryl methyl ether can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted ethers.
Scientific Research Applications
Applications Overview
1. Fragrance Industry
- MCE is widely utilized in the fragrance industry due to its pleasant woody aroma. It is incorporated into perfumes, cosmetics, and soaps, providing a long-lasting scent that adheres well to fabrics .
2. Biological Studies
- Recent studies indicate that MCE may have significant implications in obesity research. Dietary supplementation of MCE has been shown to reduce body weight and improve metabolic health in high-fat diet-fed mice. This effect is attributed to its ability to downregulate adipogenesis genes while upregulating thermogenesis-related genes .
3. Chemical Synthesis
- MCE serves as an intermediate in the synthesis of complex organic compounds, making it valuable in chemical research and development .
Table 1: Summary of this compound Applications
Table 2: Mechanisms of Action in Biological Studies
Mechanism | Effect on Metabolism | References |
---|---|---|
Gene Regulation | Downregulates FAS and C/EBPα; upregulates PGC-1α, UCP1, etc. | |
Weight Management | Significant reduction in body weight gain in high-fat diet models |
Case Studies
Case Study 1: Impact on Obesity
A study published in Nutrients evaluated the effects of MCE on obesity-induced by high-fat diets. Mice supplemented with MCE exhibited a significant reduction in body weight compared to control groups. The study highlighted the molecular mechanisms involved, including modulation of adipogenic and thermogenic gene expressions .
Case Study 2: Fragrance Longevity
Research conducted on the fabric affinity of fragrance compounds demonstrated that MCE binds effectively to textiles, resulting in prolonged scent retention post-wash. This property enhances consumer experience by providing lasting fragrance effects compared to traditional cleaning methods .
Mechanism of Action
The mechanism of action of cedryl methyl ether in biological systems involves its interaction with various molecular targets and pathways. For instance, in obesity research, it has been shown to downregulate the expression of adipogenesis genes and upregulate thermogenesis genes in white adipose tissues . This suggests that cedryl methyl ether may influence metabolic pathways related to fat storage and energy expenditure.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Cedryl Acetate
- CAS No.: Not explicitly provided (commonly referenced as a cedrane derivative).
- Molecular Formula : Likely C₁₇H₂₈O₂ (cedrane backbone with acetate group).
- Applications: Used in fragrances for its woody, balsamic notes and in therapeutic formulations for anti-hyperlipidemic and anti-obesity effects .
- Key Differences : Unlike MCE, cedryl acetate contains an acetyl ester group , altering its volatility and solubility. It is less studied for metabolic effects compared to MCE.
Methyl α-Terpinyl Ether
- CAS No.: 126059-65-2 .
- Molecular Formula : C₁₁H₂₀O .
- Applications: Used in perfumery for floral, citrus-like notes. Lacks the cedrane backbone of MCE, resulting in a lighter, less persistent aroma .
- Key Differences : Smaller molecular size (168.28 g/mol ) and lower boiling point compared to MCE, making it less suitable as a fixative.
Alternariol Methyl Ether (AME)
- CAS No.: 23452-05-3 .
- Molecular Formula : C₁₅H₁₂O₅ .
- Key Differences : Structurally distinct (polyketide derivative) and unrelated to sesquiterpenes like MCE.
Naringenin-4′-Methyl Ether
Functional Comparison in Fragrance and Therapeutics
Pharmacological Potential
Data Tables
Table 1: Physical and Chemical Properties
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
This compound | 19870-74-7 | C₁₆H₂₈O | 236.39 | 259 | 0.976 |
Cedryl Acetate | N/A | ~C₁₇H₂₈O₂ | ~280.40 | ~300* | ~0.98* |
Methyl α-Terpinyl Ether | 126059-65-2 | C₁₁H₂₀O | 168.28 | ~200* | ~0.89* |
*Estimated values based on structural analogs.
Table 2: Commercial and Therapeutic Relevance
Discussion of Contradictions and Limitations
- CAS Number Discrepancy : MCE is listed as 19870-74-7 in most sources but as 67874-81-1 in commercial databases . This may reflect regional naming variations or impurities.
- Pharmacological Data : While MCE shows promise in obesity models , similar studies are lacking for Cedryl Acetate and Methyl α-Terpinyl Ether.
Biological Activity
Methyl cedryl ether is characterized by the molecular formula and a molecular weight of 236.39 g/mol. It is primarily derived from cedarwood oil and is widely utilized in the fragrance industry due to its pleasant woody aroma reminiscent of cedar and ambergris. The synthesis of MCE typically involves several steps:
- Isolation of Cedrol : Cedarwood oil is processed to isolate cedrol.
- Formation of Cedrol Sodium : Cedrol is reacted with sodium metal.
- Methylation : Cedrol sodium undergoes methylation using dimethyl sulfate to produce MCE.
Anti-Obesity Effects
Recent studies have demonstrated that MCE exhibits significant anti-obesity effects, particularly when supplemented in high-fat diet (HFD) conditions. A notable study involved feeding male C57BL/6J mice a high-fat diet supplemented with 0.2% MCE for 13 weeks. The findings indicated that MCE supplementation:
- Reduced Body Weight : Mice receiving MCE showed a significant decrease in body weight compared to control groups.
- Inhibited Adipocyte Hypertrophy : Histological analysis revealed reduced adipocyte size in MCE-treated mice.
- Ameliorated Hepatic Steatosis : MCE supplementation led to improvements in liver fat accumulation, indicating potential hepatoprotective effects .
The underlying mechanisms through which MCE exerts its biological effects involve modulation of gene expression related to adipogenesis and thermogenesis:
- Downregulation of Adipogenesis Genes : MCE supplementation resulted in decreased expression of genes such as fatty acid synthase (FAS) and CCAAT/enhancer-binding protein alpha (C/EBPα).
- Upregulation of Thermogenesis Genes : Enhanced expression levels of genes associated with thermogenesis, including PGC-1α, PRDM16, UCP1, and others, were observed in the epididymal white adipose tissue of treated mice .
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Dietary Supplementation in Mice
A comprehensive study published in Nutrients investigated the effects of dietary supplementation with MCE on obesity-related parameters in mice. The study concluded that MCE not only helped mitigate weight gain but also improved metabolic profiles by altering lipid metabolism pathways .
Case Study 2: Gene Expression Analysis
In another research effort, gene expression analysis was conducted on epididymal white adipose tissues from mice supplemented with MCE. The results indicated significant changes in the expression levels of various genes involved in fat metabolism and thermogenesis, suggesting a multifaceted mechanism through which MCE influences metabolic health .
Applications and Future Directions
This compound's unique properties make it an attractive candidate for various applications beyond fragrances:
- Nutraceuticals : Given its anti-obesity effects, further research could explore its potential as a dietary supplement for weight management.
- Pharmaceuticals : Investigating its role in metabolic disorders may lead to new therapeutic strategies for conditions like obesity and diabetes.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of methyl cedryl ether in experimental settings?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, and high-performance liquid chromatography (HPLC) for quantifying impurities. Density (0.976 g/cm³) and refractive index (1.496) can serve as supplementary physicochemical validation parameters .
Q. How should researchers design stability studies to evaluate this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability testing under controlled temperature (e.g., 4°C vs. ambient) and humidity conditions. Monitor degradation using HPLC or GC-MS over time, focusing on hydrolysis susceptibility due to its ether functional group. Store samples at 4°C or lower to minimize thermal decomposition .
Q. What are the critical physicochemical properties of this compound that impact its solubility and bioavailability in biological assays?
- Methodological Answer : MCE’s low water solubility (logP = 4.26) necessitates the use of biocompatible solvents like DMSO or cyclodextrin-based carriers for in vitro studies. Its boiling point (259°C) and flash point (110°C) indicate thermal stability, but volatility requires sealed systems during high-temperature experiments .
Advanced Research Questions
Q. How can transcriptomic profiling and gut microbiota analysis be integrated to elucidate MCE’s anti-obesity mechanisms in preclinical models?
- Methodological Answer : Combine RNA-seq of white adipose tissue (WAT) with 16S rRNA sequencing of fecal samples. For transcriptomics, use DESeq2 to identify differentially expressed genes (e.g., UCP1, PGC-1α), and correlate these with microbiota shifts (e.g., Lactobacillus spp.) via Pearson analysis. Validate key pathways (e.g., PPAR signaling) using RT-qPCR .
Q. What experimental strategies resolve contradictions between in vitro and in vivo data on MCE’s metabolic effects?
- Methodological Answer : Use organoid or co-culture models to bridge in vitro-in vivo gaps. For example, test MCE’s adipogenesis inhibition in 3T3-L1 cells alongside HFD-fed mice. Discrepancies in gene expression (e.g., FASN downregulation in vivo vs. no effect in vitro) may arise from gut microbiota interactions, requiring fecal microbiota transplantation (FMT) to isolate variables .
Q. How can synthetic routes for MCE be optimized to achieve high yield and minimal byproducts?
- Methodological Answer : Evaluate the sodamide method (as used for cedrol methyl ether synthesis) with alternative catalysts (e.g., BF₃ etherate). Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., toluene for reflux). Purify via fractional distillation, leveraging MCE’s boiling point (259°C) to separate it from cedrol derivatives .
Q. What statistical approaches are critical for robust analysis of MCE’s dose-dependent effects on metabolic parameters?
- Methodological Answer : Use two-tailed Student’s t-tests for pairwise comparisons (e.g., HFD vs. HFD+MCE groups) and ANOVA with post-hoc correction for multi-dose studies. For microbiota data, apply permutational multivariate analysis (PERMANOVA) on beta-diversity metrics. Report effect sizes and confidence intervals to address biological variability .
Q. Methodological Considerations
- Contradictory Data Analysis : When transcriptomic and microbiota results conflict (e.g., MCE upregulates thermogenesis genes but fails to alter specific microbial taxa), conduct mediation analysis to identify indirect effects. Use tools like STAMP for functional microbiota profiling and KEGG pathway enrichment for gene-microbe network mapping .
- Reproducibility : Document storage conditions (4°C), solvent batch details, and animal diet formulations (e.g., 0.2% w/w MCE in HFD) to ensure cross-lab consistency. Share raw sequencing data via repositories like NCBI’s SRA .
Properties
IUPAC Name |
8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPYCVTDOECMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860243 | |
Record name | CERAPP_20390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19870-74-7, 67874-81-1 | |
Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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